molecular formula C84H108N18O19S B12392921 Substance P, FAM-labeled

Substance P, FAM-labeled

Cat. No.: B12392921
M. Wt: 1705.9 g/mol
InChI Key: KVDUJYGWNFITRK-RDPZKNQHSA-N
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Description

Substance P, FAM-labeled, is a fluorescently labeled neuropeptide belonging to the tachykinin family. It acts as a neurotransmitter and neuromodulator, playing a crucial role in inflammation and pain processes. The FAM label, a fluorescent dye, allows for the visualization and tracking of Substance P in various biological and chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Substance P, FAM-labeled, is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The FAM label is introduced at the N-terminus of the peptide sequence. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound, follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Substance P, FAM-labeled, primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The FAM label can participate in photochemical reactions, making it useful for fluorescence-based studies .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound, include protected amino acids, coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and deprotection agents like trifluoroacetic acid (TFA). The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .

Major Products Formed

The major product formed from the synthesis of this compound, is the fluorescently labeled peptide itself. Secondary products may include partially protected peptides and by-products from side reactions .

Properties

Molecular Formula

C84H108N18O19S

Molecular Weight

1705.9 g/mol

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide

InChI

InChI=1S/C84H108N18O19S/c1-46(2)39-61(76(113)94-56(71(88)108)33-38-122-3)93-70(107)45-92-73(110)62(40-47-15-6-4-7-16-47)99-77(114)63(41-48-17-8-5-9-18-48)100-75(112)57(29-31-68(86)105)95-74(111)58(30-32-69(87)106)96-78(115)64-21-13-36-101(64)80(117)59(19-10-11-34-85)98-79(116)65-22-14-37-102(65)81(118)60(20-12-35-91-83(89)90)97-72(109)49-23-26-53-52(42-49)82(119)121-84(53)54-27-24-50(103)43-66(54)120-67-44-51(104)25-28-55(67)84/h4-9,15-18,23-28,42-44,46,56-65,103-104H,10-14,19-22,29-41,45,85H2,1-3H3,(H2,86,105)(H2,87,106)(H2,88,108)(H,92,110)(H,93,107)(H,94,113)(H,95,111)(H,96,115)(H,97,109)(H,98,116)(H,99,114)(H,100,112)(H4,89,90,91)/t56-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1

InChI Key

KVDUJYGWNFITRK-RDPZKNQHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O

Origin of Product

United States

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